3-Hydroxy-3-methyl-2-oxobutanoic acid
Overview
Description
It is a tertiary α-hydroxy ketone and a 2-oxo monocarboxylic acid . This compound is of significant interest in various scientific fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-3-methyl-2-oxobutanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxy-3-methylbutan-2-one using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the fermentation of specific microorganisms that can produce the compound as a metabolic byproduct. This biotechnological approach is advantageous due to its sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3-methyl-2-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce 3-methyl-2-oxobutanoic acid.
Reduction: Reduction of the compound can yield 3-hydroxy-3-methylbutanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: 3-Methyl-2-oxobutanoic acid.
Reduction: 3-Hydroxy-3-methylbutanoic acid.
Substitution: Depending on the substituent, various derivatives of this compound.
Scientific Research Applications
3-Hydroxy-3-methyl-2-oxobutanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-methyl-2-oxobutanoic acid involves its role as an intermediate in metabolic pathways. It participates in the biosynthesis of branched-chain amino acids by acting as a substrate for specific enzymes. These enzymes catalyze the conversion of the compound into other metabolites through a series of reactions, ultimately leading to the production of valine and isoleucine .
Comparison with Similar Compounds
3-Methyl-2-oxobutanoic acid: A closely related compound with similar reactivity but lacking the hydroxyl group.
2-Oxo-3-hydroxyisovalerate: Another similar compound that shares the same functional groups but differs in its stereochemistry.
Uniqueness: 3-Hydroxy-3-methyl-2-oxobutanoic acid is unique due to its combination of a hydroxyl group and a keto group on the same carbon atom, which imparts distinct reactivity and makes it a valuable intermediate in various biochemical pathways .
Properties
IUPAC Name |
3-hydroxy-3-methyl-2-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-5(2,9)3(6)4(7)8/h9H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOPJXBPONYBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331480 | |
Record name | 3-Hydroxy-3-methyl-2-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6546-31-2 | |
Record name | 3-Hydroxy-3-methyl-2-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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